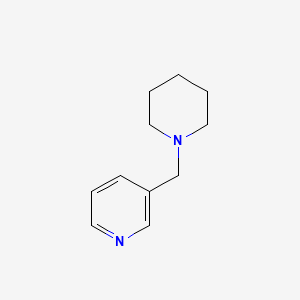

3-(Piperidin-1-ylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-(piperidin-1-ylmethyl)pyridine |

InChI |

InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2 |

InChI Key |

ZAHGBBWQTOLMRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Contextualizing 3 Piperidin 1 Ylmethyl Pyridine Within Pyridine and Piperidine Heterocyclic Systems Research

Conversely, piperidine (B6355638) is a saturated six-membered nitrogen-containing heterocycle, essentially a hydrogenated version of pyridine (B92270). drugfuture.comwikipedia.org This saturation confers significant conformational flexibility, with the chair conformation being the most stable. wikipedia.org The piperidine moiety is a highly sought-after scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids due to its ability to interact favorably with biological targets. drugfuture.comwikipedia.orgguidechem.com

The synthesis of such hybrid structures often involves established organic reactions. One common method for creating the C-N bond between the pyridine and piperidine units is the Mannich reaction. This reaction typically involves an amine (piperidine), formaldehyde (B43269), and a compound with an active hydrogen, which in this context would be a methyl-substituted pyridine. acs.orgnih.govnih.gov Another synthetic approach involves the reduction of a corresponding pyridinium (B92312) salt. The versatility of these synthetic routes allows for the generation of a diverse library of substituted piperidine and pyridine compounds for various research applications. drugfuture.com

Table 1: Key Properties of Parent Heterocyclic Systems

| Property | Pyridine | Piperidine |

| Formula | C₅H₅N | C₅H₁₁N |

| Molar Mass | 79.10 g/mol | 85.15 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 115 °C | 106 °C |

| Basicity (pKa of conjugate acid) | 5.25 | 11.12 |

| Structure | Aromatic, planar | Saturated, non-planar (chair conformation) |

Note: The data in this table is for the parent compounds and serves to contextualize the properties of their derivatives.

Interdisciplinary Significance of 3 Piperidin 1 Ylmethyl Pyridine in Chemical and Biological Sciences

The combination of the pyridine (B92270) and piperidine (B6355638) rings in a single molecule gives rise to a scaffold with significant potential across multiple scientific disciplines. In medicinal chemistry, derivatives of this structure are being investigated for a range of therapeutic applications.

The pyridine moiety can engage in hydrogen bonding and pi-stacking interactions, while the piperidine ring provides a three-dimensional structure that can be optimized for specific binding pockets in enzymes and receptors. For instance, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov This highlights the potential for derivatives of 3-(Piperidin-1-ylmethyl)pyridine to be explored as epigenetic modulators.

Furthermore, pyridine and its derivatives are known to be key components in the development of inhibitors for enzymes such as PIM-1 kinase, which is overexpressed in several types of cancer. drugfuture.com The development of novel pyridine and pyrazolyl pyridine conjugates has shown promising results in inducing apoptosis in cancer cells, indicating a fertile ground for the exploration of this compound-based analogs. drugfuture.com The piperidine scaffold itself is a well-established pharmacophore found in numerous approved drugs. guidechem.com

Overview of Current Academic Research Trajectories and Open Questions for 3 Piperidin 1 Ylmethyl Pyridine

Foundational and Evolving Synthetic Routes for this compound

The construction of this compound can be approached through several established and developing synthetic strategies. These routes primarily focus on the efficient formation of the crucial bond linking the pyridinylmethyl fragment to the piperidine (B6355638) nitrogen.

Catalyzed Reactions for Pyridine-Piperidine Linkage Formation

Catalytic methods, particularly reductive amination, represent a cornerstone for the synthesis of this compound. This strategy involves the reaction of 3-pyridinecarboxaldehyde (B140518) with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product.

Reductive amination is a powerful and widely used transformation in organic synthesis for forming C-N bonds. researchgate.net The process is typically facilitated by reducing agents capable of selectively reducing the iminium ion in the presence of the starting aldehyde. Common reagents for this purpose include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. sciencemadness.org A protocol using pyridine-borane complex in methanol (B129727) with 4 Å molecular sieves offers a mild and effective alternative to traditional cyanoborohydride-based procedures. sciencemadness.org

Another relevant catalytic approach is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. This "reductive transamination" process can convert readily available pyridine (B92270) derivatives into N-substituted piperidines. nih.gov The reaction proceeds through the reduction of a pyridinium salt to a dihydropyridine (B1217469) intermediate, which then undergoes hydrolysis and a subsequent reductive amination with an external amine, such as piperidine, to furnish the N-substituted piperidine product. nih.gov

The synthesis often starts from 3-methylpyridine (B133936) (3-picoline), which is produced industrially through the reaction of aldehydes like acrolein or a mixture of formaldehyde (B43269) and acetaldehyde (B116499) with ammonia (B1221849) over a catalyst. researchgate.netgoogle.comgoogle.comwikipedia.org The 3-picoline can then be oxidized to 3-pyridinecarboxaldehyde, the key precursor for reductive amination.

Table 1: Reductive Amination for this compound Synthesis

| Precursors | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| 3-Pyridinecarboxaldehyde, Piperidine | 1. Formation of iminium ion2. Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst, Pyridine-Borane) | This compound | High efficiency, wide applicability, mild conditions available. researchgate.netsciencemadness.org |

Nucleophilic Substitution Strategies for this compound Synthesis

Nucleophilic substitution provides a direct and classical pathway to this compound. This method typically involves the reaction of piperidine, acting as a nucleophile, with a 3-pyridinylmethyl electrophile, most commonly 3-(halomethyl)pyridine.

The key precursor, 3-(chloromethyl)pyridine (B1204626), is generally prepared from 3-pyridinemethanol (B1662793) (also known as 3-pyridyl carbinol). The reaction of 3-pyridinemethanol with thionyl chloride (SOCl₂) in an inert solvent like toluene (B28343) is a common method for producing 3-(chloromethyl)pyridine hydrochloride in high yield and purity. google.com Careful control of reaction conditions, such as the slow, subsurface addition of the pyridyl carbinol solution to the thionyl chloride, is crucial to prevent the formation of impurities. google.com Alternative methods for synthesizing chloromethylpyridines involve multi-step sequences starting from precursors like 3-methylpyridine, which is oxidized to 3-pyridinoic acid, esterified, reduced to the alcohol, and finally chlorinated. guidechem.com

Once the electrophilic partner is synthesized, it is reacted with piperidine. The nitrogen atom of the piperidine ring attacks the methylene (B1212753) carbon of 3-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired product. This S_N2 reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the generated hydrochloric acid.

Table 2: Nucleophilic Substitution for this compound Synthesis

| Electrophile | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| 3-(Chloromethyl)pyridine Hydrochloride | Piperidine | Inert solvent (e.g., Toluene, DMF), Base (e.g., K₂CO₃, Et₃N) | This compound |

Another foundational method for forming similar structures is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and a secondary amine like piperidine. acs.orgyoutube.com While not a direct synthesis of the title compound itself, a conceptual Mannich-type approach could involve an activated pyridine derivative. The Mannich reaction has been successfully used to create pyridine-based polyaminocarboxylic ligands and even macrocycles. nih.gov

Development of Derivatives and Analogues of this compound

The development of derivatives of this compound is crucial for modulating its physicochemical properties and biological activity. Strategies focus on the selective functionalization of either the pyridine or the piperidine ring, as well as the use of advanced synthetic methods to build complexity.

Strategies for Functionalization of the Pyridine Ring System

The pyridine ring of this compound is a key target for modification. As a bioisostere of a benzene (B151609) ring, the pyridine heterocycle is frequently used in drug design due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov

Functionalization can be achieved through several methods:

Electrophilic Aromatic Substitution: While the pyridine ring is electron-deficient and generally resistant to electrophilic substitution compared to benzene, reactions can be directed by activating groups or performed under harsh conditions.

Nucleophilic Aromatic Substitution (S_NAr): The introduction of a good leaving group (e.g., a halogen) on the pyridine ring allows for its displacement by various nucleophiles.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. For example, Friedel–Crafts-type reactions catalyzed by Lewis acids like Y(OTf)₃ have been used for the C3-alkylation of related imidazo[1,2-a]pyridine (B132010) systems, demonstrating a pathway to introduce new substituents onto the heterocyclic core. mdpi.com

Metalation: Directed ortho-metalation followed by quenching with an electrophile is a powerful strategy for regioselective functionalization.

In the context of designing bioactive molecules, introducing substituents onto the pyridine ring can significantly alter the compound's interaction with biological targets. nih.gov

Chemical Modifications and Derivatization of the Piperidine Moiety

The piperidine ring offers multiple sites for chemical modification to fine-tune the molecule's properties. The introduction of substituents can impact the ring's conformation and basicity, which are critical for receptor binding and pharmacokinetic profiles. evitachem.com

Common derivatization strategies include:

N-Alkylation/Acylation: While the piperidine nitrogen in the parent compound is tertiary, this strategy is relevant for building analogues from substituted piperidine precursors.

C-H Functionalization/Oxidation: The methylene groups of the piperidine ring can be functionalized. For example, oxidation can introduce a carbonyl group, yielding a piperidinone derivative. The introduction of a hydroxyl group via hydroxylation is another common modification. acs.orgevitachem.com Studies on related piperidine-containing compounds have shown that substitution at the C4 position of the piperidine ring can be particularly important for biological activity. acs.org

Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring can be opened and rearranged to form different heterocyclic or acyclic structures.

The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making enantioselective synthesis and derivatization methods highly valuable. evitachem.com

Table 3: Potential Derivatization Sites and Reactions

| Moiety | Position(s) | Potential Reaction | Example of Introduced Group |

|---|---|---|---|

| Pyridine | C2, C4, C5, C6 | C-H Alkylation/Arylation, S_NAr | Alkyl, Aryl, Amino, Halogen |

Multi-Component Reactions and Cascade Processes for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are prized for their atom economy and operational simplicity, making them ideal for generating libraries of related compounds for screening purposes.

A three-component aza-Friedel–Crafts reaction has been developed for the synthesis of C₃-alkylated imidazo[1,2-a]pyridines from an imidazo[1,2-a]pyridine, an aldehyde, and an amine. mdpi.com A similar MCR strategy could be envisioned for the derivatives of this compound. For instance, a reaction between a functionalized 3-aminopyridine, an aldehyde, and an isocyanide could potentially build a complex pyridine core that is later attached to piperidine. Alternatively, a three-component reaction using 3-pyridinecarboxaldehyde, a modified piperidine, and a third component could rapidly generate structural diversity.

Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations, also provide elegant pathways to complex derivatives. A process involving thioester reduction, transamination, and imine reduction has been identified in the biosynthesis of piperidine-containing natural products, showcasing nature's approach to building this scaffold. sjtu.edu.cn Such bio-inspired cascades can serve as a blueprint for developing novel synthetic routes to complex piperidine derivatives.

Stereoselective Synthesis and Chiral Control in this compound Analogues

The synthesis of enantiomerically pure or enriched chiral piperidines is of paramount importance, as the biological activity of stereoisomers can differ significantly. For analogues of this compound, controlling the stereochemistry at the piperidine ring is crucial for investigating structure-activity relationships.

Asymmetric catalysis offers a powerful and atom-economical approach to establishing chirality in piperidine rings. While direct asymmetric synthesis of this compound is not extensively documented, numerous catalytic methods for constructing chiral piperidine cores are highly relevant for producing its analogues.

Recent advancements have highlighted several promising strategies:

Rhodium-Catalyzed Asymmetric Cycloaddition: A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate has been developed to access polysubstituted piperidines. nih.gov This method, employing a cleavable tether, allows for the assembly of the piperidine scaffold with high enantioselectivity. nih.gov

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction and a subsequent reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This approach has been successfully applied to the synthesis of clinically used drugs, demonstrating its potential for creating complex piperidine structures. snnu.edu.cn

Phosphine-Catalyzed [4+2] Annulation: A highly enantioselective variant of the Kwon annulation, utilizing a C2-symmetric chiral phosphepine catalyst, facilitates the [4+2] annulation of imines with allenes. nih.govacs.org This method furnishes an array of functionalized piperidine derivatives with very good stereoselectivity. nih.govacs.org

Iridium-Catalyzed Cyclocondensation: An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes has been reported to produce 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach allows for significant functional group tolerance. nih.gov

Chemo-enzymatic Dearomatization: A versatile chemo-enzymatic approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines. nih.gov A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

These catalytic systems provide a toolbox for the stereoselective synthesis of piperidine rings, which can be subsequently functionalized to yield chiral analogues of this compound.

The accurate determination of enantiomeric excess (ee) is critical in asymmetric synthesis. Several analytical techniques are routinely employed in piperidine research.

Methods for Enantiomeric Excess Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and determining their relative amounts. uma.esresearchgate.net By using a chiral stationary phase, the enantiomers of a chiral compound can be resolved into two separate peaks, and the ee can be calculated from the peak areas. uma.es

Supercritical Fluid Chromatography (SFC): Analytical SFC is a powerful technique for chiral separations, often providing faster analysis times and higher resolution compared to HPLC. gimitec.com It has been successfully used for the determination of enantiomeric excess in chiral compounds, including those with piperidine moieties. gimitec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric species that exhibit distinct signals in the NMR spectrum. nih.gov This allows for the ratiometric analysis of enantiomers and the determination of ee. nih.gov 19F NMR, in conjunction with a chiral probe, has also been shown to be an effective method for the enantiodifferentiation of various chiral N-heterocycles, including substituted piperidines. nih.gov

Controlling the enantiomeric excess in the synthesis of this compound analogues relies on the careful selection and optimization of the asymmetric catalytic method employed. The choice of catalyst, ligand, solvent, and reaction temperature can all significantly influence the stereochemical outcome of the reaction.

Optimization of Reaction Conditions and Process Development for Research Applications

The efficiency and practicality of a synthetic route are crucial for its application in research and development. Optimizing reaction conditions is a key aspect of process development, aiming to maximize yield, minimize side products, and ensure reproducibility.

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. ajgreenchem.com For the synthesis of piperidine derivatives, a range of solvents have been investigated.

Solvent Considerations:

Polar Protic vs. Aprotic Solvents: The synthesis of substituted piperidines has been studied in both polar protic solvents like ethanol (B145695) and methanol, and polar aprotic solvents. ajgreenchem.com In some cases, ethanol has been shown to accelerate the reaction rate compared to methanol. ajgreenchem.com

Binary Solvent Mixtures: For certain reactions, such as the oxidative amination for pyridone synthesis, binary solvent mixtures like methanol:tetrahydrofuran (THF) have proven to be suitable. chemrxiv.org

Green Solvents: The use of environmentally benign solvents is a growing trend in chemical synthesis. Ethanol, which can be derived from renewable resources, is considered a greener alternative to methanol. ajgreenchem.com

Temperature Control: Temperature is a critical parameter that influences reaction kinetics and selectivity. researchgate.net Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of undesired byproducts. For instance, in the synthesis of 2,3,5-trimethylpyridine, the optimal temperature was found to be 150 °C. researchgate.net

Table 1: Effect of Reaction Parameters on Pyridine N-oxide Conversion

| Entry | Equivalents of Dimethylcyanamide | Equivalents of MeSO3H | Time (h) | Temperature (°C) | Conversion (%) |

| 1 | 10 | 1.0 | 3 | 60 | 100 |

| 2 | 1.0 | 1.0 | 3 | 60 | - |

| 3 | 1.5 | 1.0 | 3 | 60 | ~100 |

| 4 | 2.0 | 1.0 | 3 | 60 | - |

| 5 | 1.5 | 0.1 | 3 | 60 | 46 |

| 6 | 1.5 | 0.1 | 8 | 60 | 74 |

| 7 | - | - | 3 | - | 7 (with H3PO4) |

Data adapted from a study on the synthesis of pyridine-2-yl substituted ureas. researchgate.net

The development of new and improved catalysts is a driving force in synthetic chemistry. For piperidine synthesis, a variety of catalysts have been explored to enhance reaction efficiency and selectivity.

Catalyst Types and Developments:

Homogeneous Catalysts: Transition metal complexes of rhodium, iridium, and palladium are widely used in homogeneous catalysis for piperidine synthesis. nih.govnih.govorganic-chemistry.org The development of novel ligands for these metals is an active area of research aimed at improving catalytic activity and stereocontrol. nih.gov

Heterogeneous Catalysts: Heterogeneous catalysts, such as metals supported on carbon or other materials, offer advantages in terms of ease of separation and recyclability. nih.gov For example, a heterogeneous cobalt catalyst has been developed for the hydrogenation of pyridine derivatives. nih.gov A surface single-atom alloy catalyst (Ru1CoNP/HAP) has also been shown to be effective for the synthesis of piperidine from furfural. nih.gov

Organocatalysts: Chiral organocatalysts, such as prolinol derivatives and chiral phosphines, have emerged as powerful tools for the asymmetric synthesis of piperidines. acs.orgnih.gov

Screening different catalysts and ligands is a crucial step in optimizing a synthetic route. High-throughput screening techniques can accelerate this process.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.comnih.gov

Advantages of Microwave Synthesis:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to rapid and uniform heating. jocpr.com

Shorter Reaction Times: Many reactions that take hours under conventional heating can be completed in minutes using microwave irradiation. mdpi.com

Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to higher yields and cleaner reaction profiles. nih.gov

Microwave-assisted methods have been successfully applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives bearing a piperidine moiety. mdpi.comnih.gov For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form hybrid compounds was achieved in excellent yields in just 3-5 minutes using microwave irradiation. mdpi.com This technology holds significant promise for the rapid and efficient synthesis of libraries of this compound analogues for screening purposes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Yields

| Compound | Conventional Yield (%) | Microwave Yield (%) |

| 5a | 75 | 95 |

| 5b | 72 | 92 |

| 5c | 78 | 96 |

| 6a | 76 | 94 |

| 6b | 74 | 93 |

Data adapted from a study on the synthesis of quinoline thiosemicarbazones. mdpi.com

Fundamental Chemical Reactions of this compound

The reactivity of this compound can be systematically explored through oxidative and reductive transformations of its heterocyclic cores, as well as through electrophilic and nucleophilic substitution reactions.

The pyridine and piperidine rings within this compound exhibit distinct behaviors under oxidative conditions. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a transformation that can significantly alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. For instance, oxidation of pyridine with agents like hydrogen peroxide or a peroxy acid can yield the corresponding pyridine N-oxide. This modification can activate the pyridine ring for further functionalization.

The piperidine ring, being a saturated amine, is also susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. For example, mild oxidation may lead to the formation of enamines or other partially oxidized species. More vigorous oxidation can lead to ring-opening reactions.

| Ring System | Oxidizing Agent | Potential Product(s) |

| Pyridine | Hydrogen Peroxide, Peroxy acids | This compound N-oxide |

| Piperidine | Mild Oxidants (e.g., I2, Hg(OAc)2) | Enamines, Iminium ions |

| Piperidine | Strong Oxidants (e.g., KMnO4, RuO4) | Ring-opened products (e.g., amino acids, dicarbonyls) |

The reduction of the pyridine ring in this compound to a piperidine ring is a common transformation. This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide, Raney nickel, or rhodium on alumina, typically under hydrogen pressure. Another effective method for the reduction of pyridine derivatives is the use of samarium diiodide (SmI2) in the presence of water, which can rapidly reduce the pyridine ring to a piperidine at room temperature clockss.org.

Conversely, the piperidine ring is generally stable to further reduction under standard conditions. However, derivatives of this compound containing reducible functional groups can undergo selective reduction. For example, if a carbonyl or nitro group were introduced onto either ring, these could be selectively reduced without affecting the core heterocyclic structures, depending on the chosen reducing agent.

| Ring System/Derivative | Reducing Agent(s) | Product |

| Pyridine Ring | H2/PtO2, H2/Raney Ni, SmI2/H2O | 3-(Piperidin-1-ylmethyl)piperidine |

| Carbonyl Derivative | NaBH4, LiAlH4 | Corresponding Alcohol |

| Nitro Derivative | H2/Pd-C, Sn/HCl | Corresponding Amine |

The pyridine ring of this compound is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, when such reactions do occur, they are directed to the 3- and 5-positions, which are meta to the nitrogen atom. Harsh reaction conditions are often required for electrophilic substitutions like nitration or halogenation.

In contrast, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as these positions can stabilize the negative charge of the intermediate Meisenheimer complex. While the parent pyridine is not highly reactive towards nucleophiles, the introduction of an electron-withdrawing group or the formation of a pyridine N-oxide can significantly facilitate these reactions. For instance, the displacement of a halide or a nitro group at the 2- or 4-position by a nucleophile is a well-established reaction. In the context of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is challenging. However, derivatization of the pyridine ring, for instance by introducing a good leaving group, would enable such transformations.

The piperidine ring, being a secondary amine, readily undergoes nucleophilic reactions at the nitrogen atom. For example, it can be acylated, alkylated, or undergo Michael addition to α,β-unsaturated carbonyl compounds. The lone pair of electrons on the piperidine nitrogen is readily available for reaction with electrophiles.

| Reaction Type | Reagent/Conditions | Position of Reaction | Product Type |

| Electrophilic Substitution (Pyridine) | HNO3/H2SO4 (harsh) | 3- or 5-position | Nitro-substituted derivative |

| Nucleophilic Substitution (Activated Pyridine) | Nucleophile (e.g., alkoxide, amine) | 2-, 4-, or 6-position (with leaving group) | Substituted pyridine derivative |

| Nucleophilic Reaction (Piperidine) | Acyl chloride, Alkyl halide | Piperidine Nitrogen | N-acylated or N-alkylated derivative |

Exploration of Derivatization Strategies for Specific Research Purposes

The strategic derivatization of this compound can enhance its properties for specific applications in analytical chemistry and material science.

To improve the detection of this compound in analytical methods such as HPLC or mass spectrometry, derivatization can be employed to introduce a chromophore, a fluorophore, or an easily ionizable group. The piperidine nitrogen is a prime site for such modifications. For example, reaction with dansyl chloride would introduce a fluorescent dansyl group, allowing for sensitive fluorescence detection. Similarly, reaction with a reagent containing a quaternary ammonium (B1175870) salt would enhance its ionization efficiency in mass spectrometry.

| Analytical Technique | Derivatization Reagent | Functional Group Introduced | Purpose |

| HPLC-UV/Vis | 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) group | Enhanced UV/Vis detection |

| HPLC-Fluorescence | Dansyl chloride, Fluorescamine | Dansyl, Fluorescent adduct | Sensitive fluorescence detection |

| Mass Spectrometry | Alkylating agent with a quaternary amine | Quaternary ammonium salt | Improved ionization efficiency |

The structure of this compound offers handles for both covalent and non-covalent functionalization, enabling its incorporation into or interaction with various materials.

Covalent Functionalization: The piperidine nitrogen can be used to covalently attach the molecule to a polymer backbone or a surface. For instance, it can react with an isocyanate-functionalized polymer to form a urea (B33335) linkage. The pyridine ring can also be a site for covalent attachment, for example, through palladium-catalyzed cross-coupling reactions if a halo-substituent is first introduced onto the ring. Such covalent functionalization can be used to modify the properties of materials, such as their solubility, thermal stability, or to introduce specific binding sites.

Non-Covalent Functionalization: The pyridine ring can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be exploited to functionalize materials like graphene or carbon nanotubes. For example, pyrene-containing molecules are known to adsorb onto graphitic surfaces via π-π stacking. A derivative of this compound bearing a pyrene (B120774) moiety could be synthesized to facilitate the non-covalent functionalization of such carbon-based nanomaterials. This approach can be used to disperse nanomaterials in various solvents or to impart new functionalities to them without altering their bulk electronic structure.

| Functionalization Type | Strategy | Example Application |

| Covalent | Reaction of piperidine nitrogen with an electrophilic surface/polymer. | Modification of polymer properties; Surface functionalization of silica. |

| Covalent | Cross-coupling reaction on a halogenated pyridine ring. | Synthesis of functional polymers and dendrimers. |

| Non-Covalent | π-π stacking of the pyridine ring with a graphitic surface. | Dispersion of carbon nanotubes; Development of sensors. |

| Non-Covalent | Hydrogen bonding involving the pyridine nitrogen. | Formation of supramolecular assemblies and liquid crystals. |

Conjugation Strategies for Biological Probes and Imaging Agents

The development of biological probes and imaging agents from a core chemical scaffold is a cornerstone of modern chemical biology and diagnostic research. The compound this compound, with its distinct piperidine and pyridine moieties, presents a versatile platform for such endeavors. However, the native structure of this compound lacks readily available functional groups for direct conjugation to fluorophores, chelating agents for radiolabeling, or other reporter molecules. The tertiary amine of the piperidine ring and the aromatic nitrogen of the pyridine are generally not suitable for direct, selective covalent bond formation under standard bioconjugation conditions.

Therefore, the strategic derivatization of the this compound scaffold is a critical prerequisite for its use in the development of biological probes and imaging agents. These derivatization approaches aim to introduce a reactive handle—such as a primary amine, carboxylic acid, alkyne, or azide (B81097)—that can then be chemoselectively ligated to a reporter moiety.

Derivatization of the Piperidine Ring

The piperidine ring offers several avenues for functionalization. One common strategy involves the use of piperidine analogues that bear a functional group amenable to conjugation. For instance, replacing the piperidine with a piperidine-4-carboxylic acid or a 4-aminomethylpiperidine would introduce a carboxylic acid or a primary amine, respectively.

Amide Bond Formation: The introduction of a carboxylic acid or a primary amine onto the piperidine ring enables the use of one of the most robust and widely employed conjugation methods: amide bond formation. A derivatized this compound containing a primary amine can be readily coupled to a fluorescent dye or a chelator that has been activated as an N-hydroxysuccinimide (NHS) ester. fluorofinder.com This reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide linkage. fluorofinder.com Conversely, if the piperidine moiety is functionalized with a carboxylic acid, it can be activated with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester in situ, which then reacts with an amine-containing reporter molecule.

| Derivative of this compound | Conjugation Partner (Reporter) | Coupling Chemistry | Resulting Linkage |

| Amine-functionalized piperidine | NHS ester-activated fluorophore | Nucleophilic acyl substitution | Amide |

| Carboxylic acid-functionalized piperidine | Amine-containing fluorophore | Carbodiimide-mediated coupling | Amide |

Functionalization of the Pyridine Ring

The pyridine ring, while less reactive than the piperidine moiety for direct alkylation, can be functionalized through various organic synthesis techniques to introduce handles for conjugation.

Introduction of Amenable Functional Groups: Synthetic strategies can be employed to introduce substituents at various positions of the pyridine ring. For example, a cyano group can be introduced, which can then be reduced to a primary amine. Alternatively, a halogen atom can be introduced, which can serve as a handle for cross-coupling reactions to append a linker with a terminal functional group suitable for conjugation. Research has shown that electron-withdrawing groups, such as a cyano moiety, on the pyridine ring can facilitate palladium-catalyzed coupling reactions, providing high yields for the synthesis of more complex derivatives. nih.gov

Radiolabeling: For the development of imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), a common strategy is the introduction of a radioisotope. The pyridine ring can be a suitable site for radiohalogenation. For instance, radioiodination can be achieved on an activated pyridine ring, allowing for the incorporation of iodine isotopes like ¹²³I, ¹²⁴I, or ¹³¹I. nih.gov This allows for the in vivo tracking and quantification of the distribution of the probe. nih.gov

Click Chemistry Approaches

A more modern and highly efficient set of conjugation strategies falls under the umbrella of "click chemistry." These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation. To utilize click chemistry, the this compound scaffold would first need to be derivatized to incorporate either an azide or an alkyne group.

Once an azide- or alkyne-functionalized derivative is synthesized, it can be conjugated to a reporter molecule bearing the complementary functional group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous for in vivo applications where copper toxicity is a concern.

| Derivatized Scaffold | Reporter Moiety | Click Reaction | Resulting Linkage |

| Azide-functionalized this compound | Alkyne-containing fluorophore | CuAAC or SPAAC | Triazole |

| Alkyne-functionalized this compound | Azide-containing chelator | CuAAC or SPAAC | Triazole |

The choice of conjugation strategy will ultimately depend on the specific application of the biological probe or imaging agent, the nature of the reporter group, and the desired properties of the final conjugate, such as stability and linker length. The versatility of the this compound scaffold, once appropriately functionalized, allows for the application of a wide array of conjugation techniques to generate sophisticated tools for biological research and medical imaging.

Computational and Theoretical Investigations of 3 Piperidin 1 Ylmethyl Pyridine

Quantum Chemical Calculations and Molecular Modeling of 3-(Piperidin-1-ylmethyl)pyridine

Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of molecules. These methods are instrumental in predicting various molecular properties of this compound.

Density Functional Theory (DFT) Applications for Molecular Properties.researchgate.netdocumentsdelivered.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org It is particularly useful for predicting the molecular properties of compounds like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, can determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. scirp.orgnih.gov These calculations provide insights into the molecule's reactivity and stability. For instance, the HOMO-LUMO gap is a crucial indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. scirp.org Theoretical studies on related pyridine (B92270) derivatives have utilized DFT to investigate geometric and electronic structures, heats of formation, and detonation performance. researchgate.net

| Property | Description | Application to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental IR and Raman spectra to confirm the structure. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's chemical reactivity and electronic excitation properties. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Identifies nucleophilic and electrophilic sites, which are crucial for understanding intermolecular interactions. |

Hartree-Fock (HF) Computational Methods for Ground State Analysis.researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a starting point for more advanced calculations. arxiv.orgarxiv.org While it neglects some electron correlation, it is valuable for analyzing the ground state electronic structure of molecules. core.ac.ukscispace.com For this compound, HF calculations can yield the ground state energy and wavefunction, offering a foundational understanding of its electronic configuration. nih.gov Although often supplemented by methods that include electron correlation, HF remains a useful pedagogical and computational tool. arxiv.org In some cases, HF has been shown to be more effective than DFT in reproducing experimental data for certain molecular systems. nih.gov

Conformational Analysis and Stability Studies of this compound.researchgate.net

The flexibility of the piperidine (B6355638) ring and the rotational freedom around the methylene (B1212753) bridge in this compound lead to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Quantum chemical methods like DFT and HF can be used to calculate the relative energies of different conformers, thus predicting the most stable structures and the energy barriers between them. nih.gov Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of how ligands like this compound and its analogues interact with biological targets over time.

Computational Prediction of Binding Modes and Affinities for this compound Analogues.nih.govnih.gov

Molecular docking and MD simulations are powerful tools for predicting how a ligand binds to a protein's active site and for estimating the strength of this interaction (binding affinity). nih.govnih.govnih.gov For analogues of this compound, these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, studies on similar pyridine-piperidine containing compounds have used docking to predict binding modes and guide the design of potent inhibitors for various enzymes. nih.govnih.gov The predicted binding affinities, often expressed as docking scores or free energies of binding, help in prioritizing compounds for further experimental testing. researchgate.netresearchgate.net

| Technique | Information Provided | Relevance for this compound Analogues |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifies potential binding poses and key interacting residues in the active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-protein complex over time. | Assesses the stability of the docked pose and reveals dynamic aspects of the interaction. researchgate.net |

| Binding Free Energy Calculations | Estimates the strength of the interaction between the ligand and the protein. | Helps to rank and prioritize analogues based on their predicted potency. nih.gov |

In Silico Screening and Virtual Library Design for Pyridine-Piperidine Scaffolds.nih.gov

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits. researchgate.netsciengpub.ir The pyridine-piperidine scaffold serves as a valuable starting point for the design of virtual libraries. nih.gov By systematically modifying the core scaffold of this compound with different functional groups, vast libraries of analogues can be generated and screened computationally. chemdiv.com This approach accelerates the drug discovery process by focusing experimental efforts on compounds with the highest predicted activity and favorable drug-like properties. jneonatalsurg.commdpi.com

In Silico Prediction of Biological Activity Spectra and Molecular Targets

The initial stages of drug discovery and development heavily rely on the ability to predict the biological effects of a compound without extensive and costly experimental screening. In silico methods offer a rapid and efficient alternative to forecast the therapeutic potential and possible off-target effects of novel molecules.

Application of Prediction of Activity Spectra for Substances (PASS) Tool for this compound Derivatives

For derivatives of this compound, a PASS analysis would likely predict a range of activities associated with the piperidine and pyridine scaffolds. For instance, related structures have been investigated for their potential as inhibitors of enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov A PASS analysis could therefore guide the synthesis of new derivatives with enhanced potency and selectivity for specific biological targets.

Target Identification through Web-Based Computational Tools (e.g., SwissTargetPrediction)

Web-based tools like SwissTargetPrediction provide a powerful means to identify the most probable protein targets of a small molecule. nih.govnih.gov This prediction is based on the principle of similarity, where the input molecule is compared to a vast library of known ligands with experimentally validated targets. nih.gov

An in silico analysis of this compound using SwissTargetPrediction would generate a list of potential macromolecular targets, ranked by their probability of interaction. This information is crucial for understanding the compound's mechanism of action and for predicting potential off-target effects. For example, the tool might identify potential interactions with G-protein coupled receptors (GPCRs), kinases, or other enzyme families, based on the structural features of the piperidinomethyl-pyridine moiety. Such predictions are instrumental in prioritizing compounds for further experimental validation. nih.govnih.gov

Theoretical Analysis of Spectroscopic Properties

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization and structural elucidation.

Computational Prediction of Vibrational Frequencies and Infrared Intensities

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of vibrational frequencies and infrared (IR) intensities. researchgate.netmdpi.comphyschemres.org For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can generate a theoretical IR spectrum. researchgate.netphyschemres.orgmdpi.com

This theoretical spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands. physchemres.org For instance, the calculations can distinguish between the stretching and bending vibrations of the C-H bonds in the piperidine and pyridine rings, the C-N stretching modes, and the various ring deformation modes. researchgate.netresearchgate.net The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational dynamics.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| Piperidine Ring | C-H Stretch | 2950-2850 |

| Methylene Bridge | CH₂ Scissoring | 1480-1440 |

| Piperidine Ring | C-N Stretch | 1200-1100 |

| Pyridine Ring | Ring Breathing | 1050-950 |

Note: These are illustrative values and the actual predicted frequencies would depend on the specific computational method and basis set used.

Elucidation of NMR Chemical Shifts via Quantum Mechanical Approaches

Quantum mechanical calculations are also instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comaps.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. rsc.org By performing GIAO calculations at the DFT level, it is possible to obtain theoretical ¹H and ¹³C NMR spectra for this compound. nih.govnih.gov

These calculated chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap can be an issue. The accuracy of the predicted shifts, when compared to experimental values, can also serve to validate the computed molecular geometry. aps.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | 150-148 |

| Pyridine C3 | - | 138-136 |

| Pyridine C4 | 7.7-7.5 | 135-133 |

| Pyridine C5 | 7.4-7.2 | 125-123 |

| Pyridine C6 | 8.6-8.4 | 152-150 |

| Methylene C | 3.6-3.4 | 65-63 |

| Piperidine C2/C6 | 2.5-2.3 | 55-53 |

| Piperidine C3/C5 | 1.6-1.4 | 26-24 |

| Piperidine C4 | 1.5-1.3 | 25-23 |

Note: These are illustrative values. The actual predicted chemical shifts depend on the level of theory, basis set, and solvent model used in the calculation.

Protonation State Analysis and Basicity Determination

The basicity of a molecule, quantified by its pKa value, is a critical parameter that influences its behavior in biological systems and its suitability for various applications. The this compound molecule contains two nitrogen atoms, one in the pyridine ring and one in the piperidine ring, both of which can be protonated.

Computational methods can be used to predict the pKa values of these nitrogen atoms. By calculating the Gibbs free energy change associated with the protonation reaction in a solvent model, it is possible to estimate the relative basicity of the two nitrogen centers. Generally, the piperidine nitrogen is expected to be significantly more basic than the pyridine nitrogen due to the sp³ hybridization and the absence of resonance delocalization of the lone pair electrons. researchgate.net Quantum mechanical calculations can provide a quantitative measure of this difference in basicity. researchgate.net Understanding the preferred protonation site is crucial for predicting how the molecule will interact with biological targets and for designing formulations.

Theoretical Calculations of pKa Values for Nitrogen Centers

The determination of the acidity constants (pKa) for the two nitrogen atoms in this compound—one on the pyridine ring and the other within the piperidine ring—is crucial for understanding its behavior in solution. Theoretical calculations offer a powerful tool to predict these values, complementing experimental approaches.

A comprehensive theoretical approach to calculating pKa values for pyridine derivatives often involves the use of thermodynamic cycles. researchgate.net These cycles combine gas-phase and liquid-phase calculations to determine the free energy changes associated with deprotonation. researchgate.net Methodologies such as the Complete Basis Set (CBS-QB3), Hartree-Fock (HF) with a Conductor-like Polarizable Continuum Model (CPCM), and Density Functional Theory (DFT) with methods like B3LYP/CPCM are commonly employed for these calculations. researchgate.net

For substituted pyridines, the accuracy of pKa predictions can be significantly enhanced by including explicit water molecules in the computational model. researchgate.net The presence of a single water molecule interacting with the pyridine nitrogen has been shown to improve predictions by as much as 1.5 pKa units. researchgate.net This improvement is attributed to a more accurate representation of the solute-solvent surface interactions, allowing the continuum model to better reproduce the solvation free energy differences between the acidic and basic forms of the molecule. researchgate.net The careful selection of quantum mechanical methodology and the appropriate thermodynamic cycle can lead to highly accurate results, with mean absolute errors as low as 0.3-0.5 pKa units for monoprotic pyridines. researchgate.net

Semi-empirical methods, such as AM1 and PM5, in conjunction with the Conductor-like Screening Model (COSMO) for solvation effects, have also been applied to study the protonation of 3-substituted pyridines. mdpi.com These methods can be used to calculate the acidity constants, taking into account tautomeric and conformational equilibria to determine the mole fractions of different species in aqueous media. mdpi.com

In the case of this compound, theoretical calculations would need to consider protonation at both the pyridine nitrogen and the piperidine nitrogen. The relative pKa values would indicate which nitrogen is more basic and therefore more likely to be protonated at a given pH. The surrounding chemical environment and the electronic effects of the piperidinomethyl substituent on the pyridine ring are key factors that would be captured in these computational models.

| Computational Method | Basis Set | Key Features | Application |

| CBS-QB3 | - | High-accuracy composite method | Gas-phase deprotonation free energies researchgate.net |

| HF/CPCM | - | Hartree-Fock with continuum solvation | Aqueous solvation free energies researchgate.net |

| B3LYP/CPCM | - | DFT with continuum solvation | Aqueous solvation free energies researchgate.net |

| AM1/COSMO | - | Semi-empirical with continuum solvation | pKa calculation of substituted pyridines mdpi.com |

| PM5/COSMO | - | Semi-empirical with continuum solvation | pKa calculation of substituted pyridines mdpi.com |

| WB97XD | 6-31+G(d,p), 6-311++G(d,p) | Long-range corrected DFT | pKa determination of pyridine derivatives bas.bg |

| M06-2X | 6-31+G(d,p), 6-311++G(d,p) | DFT with broad applicability | pKa determination of pyridine derivatives bas.bg |

| B3LYP | 6-31+G(d,p), 6-311++G(d,p) | Popular hybrid DFT functional | pKa determination of pyridine derivatives bas.bg |

Computational Studies on Protonation-Induced Conformational Changes

The protonation of the nitrogen atoms in this compound can induce significant changes in the molecule's three-dimensional structure. Computational studies are instrumental in exploring these conformational shifts.

Molecular mechanics calculations have been successfully used to predict the conformational energies of both the free base and protonated forms of substituted piperidines. nih.gov For instance, the COSMIC force-field, which models electrostatic interactions using a simple Coulombic model with partial atomic charges, has been shown to quantitatively predict conformer energies. nih.gov

Studies on 4-substituted piperidines have revealed that upon protonation, a notable stabilization of the axial conformer occurs for compounds with polar substituents. nih.gov This stabilization, amounting to approximately 0.7-0.8 kcal mol-1, is driven by electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this effect is strong enough to reverse the conformational preference from equatorial to axial upon protonation. nih.gov

For this compound, protonation can occur at either the pyridine or the piperidine nitrogen. Computational modeling would be essential to determine the preferred protonation site and the resulting conformational changes. If the piperidine nitrogen is protonated, electrostatic interactions between the newly formed piperidinium (B107235) salt and the pyridine ring would likely influence the orientation of the piperidin-1-ylmethyl group relative to the pyridine ring. The rotational barriers around the C-C and C-N bonds connecting the two ring systems would be a key area of investigation. Similarly, protonation of the pyridine nitrogen would alter the electronic properties of the pyridine ring, which in turn could influence the conformational preferences of the flexible side chain. These computational investigations provide a detailed picture of the dynamic structural behavior of this compound in response to changes in its protonation state.

Structure Activity Relationship Sar Studies of 3 Piperidin 1 Ylmethyl Pyridine Derivatives

Elucidating the Role of the Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Biological Interactions

The Pyridine Scaffold:

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. rsc.org Its presence is noted in numerous natural products and FDA-approved drugs. rsc.orgnih.gov The nitrogen atom in the pyridine ring is a key feature; it can act as a hydrogen bond acceptor and provides a site for protonation, which can improve the water solubility of drug candidates. nih.gov This enhanced solubility is a desirable trait for pharmaceutical agents. The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with biological targets, such as enzymes and receptors. rsc.org Furthermore, the pyridine scaffold is known for its metabolic stability and its ability to be readily modified, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. nih.govresearchgate.net The versatility of the pyridine ring has led to its incorporation in drugs with a wide range of applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govresearchgate.net

The Piperidine Scaffold:

In contrast to the aromatic pyridine, the piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. This non-aromatic, flexible ring is one of the most prevalent N-heterocycles found in pharmaceuticals. The nitrogen atom in the piperidine ring is basic and is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in biological targets. This feature is crucial for anchoring the molecule within a binding site. The three-dimensional, chair-like conformation of the piperidine ring allows its substituents to be precisely oriented in space, which can be critical for achieving high binding affinity and selectivity. The synthesis of substituted piperidines is a well-developed field, often starting from the hydrogenation of corresponding pyridine derivatives. nih.gov The piperidine moiety is a key pharmacophore in a vast array of bioactive molecules, contributing to their efficacy as enzyme inhibitors and receptor modulators. researchgate.net

The synergistic combination of the hydrogen-bonding and π-stacking capabilities of the pyridine ring with the basic, conformationally defined piperidine ring makes the 3-(Piperidin-1-ylmethyl)pyridine scaffold a powerful starting point for the development of novel therapeutics. nih.gov

Impact of Substituent Effects on Molecular Recognition and Binding Affinity

The decoration of the core this compound scaffold with various substituents can dramatically alter its interaction with biological targets, thereby influencing its potency and selectivity. The nature, position, and size of these substituents modulate the electronic and steric properties of the entire molecule.

Research into the SAR of pyridine derivatives has shown that the addition of different functional groups significantly affects their biological activity. For instance, in a study on pyridine permeability, various substituents were shown to alter the molecule's ability to cross cell membranes, a critical factor in drug efficacy. nih.gov Nonpolar alkyl groups tended to yield higher permeability, while ionized groups like carboxylates significantly reduced it. nih.gov

In the context of specific enzyme or receptor inhibition, the effect of substituents is highly target-dependent. For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists, the activity was significantly correlated with the hydrophobic properties of certain substituents, suggesting hydrophobic interactions are key to binding. nih.gov Another study on pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups enhanced activity, whereas bulky groups or halogens tended to decrease it. nih.gov

The following table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase, demonstrating how different substituents on the pyridine ring could influence binding affinity.

| Compound ID | Substituent (R) at C5 of Pyridine | Binding Affinity (IC₅₀, nM) | Rationale for Activity Change |

| 1 | -H (Parent Compound) | 150 | Baseline activity of the core scaffold. |

| 2 | -Cl | 75 | The electron-withdrawing chloro group may form a favorable halogen bond with the target protein. |

| 3 | -OCH₃ | 45 | The methoxy group can act as a hydrogen bond acceptor, potentially forming a new interaction in the binding pocket. |

| 4 | -NH₂ | 200 | While capable of hydrogen bonding, the amino group might introduce an unfavorable steric or electronic clash. |

| 5 | -CF₃ | 90 | The trifluoromethyl group increases lipophilicity and can participate in specific hydrophobic interactions. |

| 6 | -C₆H₅ | 350 | The bulky phenyl group may cause a steric hindrance, preventing optimal binding. |

This table is a representative example and does not reflect actual experimental data for a specific target.

These examples underscore the principle that even minor chemical modifications can lead to substantial changes in biological activity by altering how the molecule is recognized and how tightly it binds to its target. rsc.orgnih.gov

Positional Isomerism and Stereochemical Influence on Pharmacological Activity (Research Context)

The spatial arrangement of atoms and functional groups within a molecule is critical to its biological function. For derivatives of this compound, both the position of the piperidinomethyl group on the pyridine ring and the stereochemistry of any chiral centers can have a profound impact on pharmacological activity.

Positional Isomerism:

The connectivity of the piperidinomethyl group to the pyridine ring (i.e., at the 2-, 3-, or 4-position) results in three distinct positional isomers, each with a unique three-dimensional shape and electronic distribution. This difference can drastically alter how the molecule fits into a protein's binding site. For example, a study on the permeability of substituted pyridines revealed a significant ring position effect for an amino group; 4-amino substitution greatly reduced permeability compared to 3-amino substitution. nih.gov Similarly, a phenyl group at the 3-position decreased permeability relative to the parent pyridine, while a 4-phenyl substituent increased it. nih.gov

In the context of receptor binding, moving the piperidinomethyl group from the 3-position to the 2- or 4-position would reorient the key binding elements—the basic piperidine nitrogen and the aromatic pyridine ring. If a specific hydrogen bond or ionic interaction is required at a precise location within the binding site, only one isomer may be active, while the others are not. Research on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, such as MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), highlights the importance of the substituent's position on the pyridine ring for potent activity. ebi.ac.uk

Stereochemical Influence:

Introducing chiral centers into the this compound scaffold, for example, by adding substituents to the piperidine ring, creates stereoisomers (enantiomers or diastereomers). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning one stereoisomer may bind with significantly higher affinity than another.

A well-established method for creating chiral piperidines is the stereoselective hydrogenation of substituted pyridines. nih.gov The development of catalysts for cis-selective hydrogenation allows for the controlled synthesis of specific diastereomers. nih.gov If the substituents on a chiral piperidine ring are essential for interaction with the target, their specific spatial orientation (equatorial vs. axial) can be the difference between a potent drug and an inactive molecule. The ability to synthesize specific isomers is crucial, as often only one is responsible for the desired therapeutic effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Pyridine-Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orglongdom.org These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. ijnrd.org

For pyridine-piperidine derivatives, QSAR models are built by calculating a set of "descriptors" for each molecule in a series and then using statistical methods to find a mathematical equation that relates these descriptors to the observed biological activity. longdom.org

Key Steps in QSAR Modeling:

Data Set Selection: A series of pyridine-piperidine analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Constitutional Descriptors: Molecular weight, number of atoms, etc. ijnrd.org

Topological Descriptors: Describing atomic connectivity and molecular shape. nih.gov

Quantum Chemical Descriptors: Such as heat of formation, dipole moment, and electrostatic potential, which describe the electronic properties. nih.govnih.gov

Hydrophobic Descriptors: Like logP, which quantifies lipophilicity. ijnrd.org

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the predictive model. longdom.orgijnrd.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. nih.gov

A QSAR study on piperine (B192125) analogs, which also contain a piperidine ring, successfully developed a model to predict inhibitory activity against a bacterial efflux pump. nih.gov The model revealed that an increase in the partial negative surface area enhanced activity, while the molecular shadow was inversely proportional to activity. nih.gov Similarly, a QSAR study on imidazo[1,2-a]pyridine derivatives found that activity was correlated with charge transfer within the molecule and the hydrophobicity of certain substituents. nih.gov These models provide quantitative insights into the SAR, guiding the design of more potent molecules.

Pharmacophore Model Generation and Validation for Rational Design of Analogues

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. These models serve as 3D templates for designing or identifying new molecules with the potential for similar biological activity.

For a series of active this compound derivatives, a pharmacophore model would typically be generated by aligning the most active compounds and identifying common chemical features responsible for their activity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a classic HBA.

Positive Ionizable (PI) / Cationic: The basic nitrogen of the piperidine ring, which is protonated at physiological pH.

Aromatic Ring (AR): The pyridine ring itself, capable of π-π stacking.

Hydrophobic (HY): Can be introduced by nonpolar substituents on either ring.

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might consist of a specific spatial arrangement of an aromatic ring, a positive ionizable center, and one or two hydrogen bond acceptors.

Generation and Validation:

Feature Identification: A training set of active compounds is used to identify the key features.

Model Generation: Software is used to generate one or more hypothetical pharmacophore models that fit the active compounds.

Validation: The best model is selected based on its ability to:

Fit all highly active compounds.

Discriminate between active and inactive compounds. A database of known active and inactive molecules is screened, and a good model will identify a high percentage of the actives while rejecting the inactives.

A 2D-QSAR study and 3D-pharmacophore model were successfully used to guide the design of new pyridine-3-carbonitrile (B1148548) derivatives as vasorelaxant agents. rsc.org

Once validated, this pharmacophore model becomes a powerful tool for virtual screening of large compound libraries to find new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active. It also provides a clear 3D blueprint for the rational design of novel analogues by ensuring that any proposed modifications retain the essential pharmacophoric features. rsc.orgnih.gov

Applications of 3 Piperidin 1 Ylmethyl Pyridine in Advanced Organic Synthesis Research

3-(Piperidin-1-ylmethyl)pyridine as a Versatile Building Block for Complex Heterocyclic Architectures

The unique structural arrangement of this compound, containing both an aromatic, electron-deficient pyridine (B92270) ring and a saturated, nucleophilic piperidine (B6355638) ring, makes it a highly adaptable building block in heterocyclic synthesis. nih.govambeed.com Chemists leverage the distinct reactivity of each ring system to construct a variety of more complex molecular frameworks. The pyridine nitrogen can be quaternized or activated, while the pyridine ring itself can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions at positions 2, 4, and 6. Concurrently, the piperidine nitrogen serves as a potent nucleophile and base.

Research has demonstrated its utility in multi-step syntheses where either the pyridine or piperidine ring acts as a scaffold upon which further heterocyclic rings are elaborated. For instance, functionalization of the pyridine ring, followed by reactions involving the piperidine nitrogen, allows for the creation of novel polycyclic systems.

Table 1: Synthetic Transformations Utilizing this compound

| Starting Material | Reagents and Conditions | Product Type | Application Focus |

|---|---|---|---|

| This compound | 1. m-CPBA 2. Functionalized nucleophile | N-Oxide derivatives for further functionalization | Access to substituted pyridine cores |

| This compound | Organolithium reagents, then electrophile | Substituted dihydropyridines | Creation of non-aromatic pyridine analogs |

Synthesis of Fused, Spirocyclic, and Bridged Pyridine-Piperidine Systems

A significant application of this compound is in the directed synthesis of complex topological structures such as fused, spirocyclic, and bridged systems. nih.gov These rigid, three-dimensional architectures are of great interest in medicinal chemistry as they can explore chemical space more effectively than their flat, aromatic counterparts.

Fused Systems: Intramolecular cyclization strategies are often employed to create fused ring systems. This can involve functionalizing the methylene (B1212753) bridge or the pyridine ring with a reactive group that can subsequently undergo a ring-closing reaction with a part of the piperidine ring, or vice versa. nih.govrsc.org

Spirocyclic Systems: The synthesis of spirocyclic compounds often involves reactions that form a new ring at the carbon atom of the methylene bridge or an adjacent position on the piperidine ring. This creates a single atom shared between two rings.

Bridged Systems: The formation of bridged systems from this compound is more complex and typically involves multi-step sequences. These reactions create a bicyclic system where the two rings are connected by a "bridge" of atoms, often involving both the pyridine and piperidine nitrogens in the final structure. researchgate.net

Contribution to the Development of Privileged Scaffolds for Chemical Biology Libraries

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.comresearchgate.net The pyridine-piperidine motif is recognized as such a scaffold, appearing in numerous biologically active compounds and approved drugs. rsc.orgresearchgate.net this compound serves as an excellent starting point for generating libraries of compounds based on this privileged structure.

By systematically modifying the substitution patterns on both the pyridine and piperidine rings, chemists can generate large collections of related molecules. nih.gov These chemical libraries are then screened against a wide range of biological targets (e.g., enzymes, receptors) to identify novel "hit" compounds. The inherent drug-like properties of the pyridine-piperidine core increase the probability that these hits will have favorable pharmacokinetic profiles, making them promising starting points for drug discovery programs. researchgate.net

Utilization in the Synthesis of Research Probes and Tool Compounds for Biological Studies

Beyond library synthesis, this compound is used to create bespoke research probes and tool compounds. researchgate.net These are specialized molecules designed to interact with a specific biological target with high potency and selectivity. Such compounds are invaluable for elucidating biological pathways and validating the role of specific proteins in disease.

For example, derivatives of this compound have been functionalized with fluorescent tags, biotin labels, or photoreactive groups. These modifications allow researchers to visualize the localization of a target protein within a cell, isolate it for further study, or map its binding site. The pyridine-piperidine core provides a stable and synthetically tractable scaffold to which these functional moieties can be attached without compromising binding to the target of interest.

Design and Synthesis of Piperidine-Containing Inhibitors and Modulators for Target Validation

The piperidine ring is a common feature in the structures of many enzyme inhibitors and receptor modulators. ambeed.comresearchgate.net The design of new therapeutic agents often involves incorporating this motif to achieve desired binding interactions and physicochemical properties. This compound provides a readily available starting material for the synthesis of such compounds, where the pyridine ring can be used to establish key interactions with the biological target, while the piperidine ring can be used to optimize solubility, metabolic stability, and cell permeability. enamine.net

For instance, in the development of kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases. The piperidine group can be modified to project vectors into other regions of the binding site to enhance potency and selectivity. google.com

Advanced Analytical Methodologies for Research Characterization of 3 Piperidin 1 Ylmethyl Pyridine

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-(Piperidin-1-ylmethyl)pyridine, providing insights into its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D-NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. The pyridine (B92270) ring protons typically appear in the downfield aromatic region (δ 7.0-8.6 ppm). The protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge are found in the upfield aliphatic region.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The pyridine ring carbons resonate at lower field (δ 120-150 ppm) compared to the aliphatic carbons of the piperidine ring and the methylene linker (δ 20-60 ppm). researchgate.net

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the pyridine and piperidine rings, while HMBC reveals long-range couplings between protons and carbons, critically confirming the link between the pyridine C3 (or C4), the methylene bridge, and the piperidine nitrogen. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.5 | ~150 |

| Pyridine C4-H | ~7.7 | ~136 |

| Pyridine C5-H | ~7.3 | ~123 |

| Pyridine C6-H | ~8.5 | ~149 |

| Pyridine C3 | - | ~135 |

| Methylene (-CH₂-) | ~3.5 | ~63 |

| Piperidine C2/C6-H (α to N) | ~2.4 | ~54 |

| Piperidine C3/C5-H (β to N) | ~1.6 | ~26 |

| Piperidine C4-H (γ to N) | ~1.5 | ~24 |